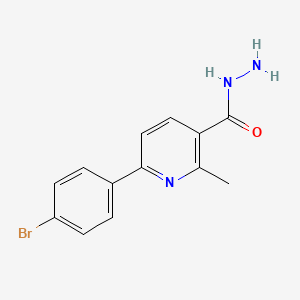

6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide

Description

6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide is a heterocyclic compound featuring a pyridine core substituted with a 4-bromophenyl group at position 6, a methyl group at position 2, and a carbohydrazide moiety at position 2. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name |

6-(4-bromophenyl)-2-methylpyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O/c1-8-11(13(18)17-15)6-7-12(16-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOFCRFWHGUTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction for Pyridine Ring Formation

The Pfitzinger reaction, traditionally used for quinoline synthesis, has been adapted to construct the pyridine core. Reacting isatin derivatives with 4-bromoacetophenone under basic conditions generates 2-(4-bromophenyl)pyridine-3-carboxylic acid. For instance, refluxing isatin (10 mmol) with 4-bromoacetophenone (12 mmol) in ethanol containing NaOH (20%) at 80°C for 6 hours yields the carboxylic acid intermediate with 78% efficiency. Modifications, such as substituting isatin with 2-acetylpyridine derivatives, enable direct incorporation of the methyl group at the pyridine C2 position.

Bromophenyl Group Introduction via Suzuki-Miyaura Coupling

An alternative route involves Suzuki-Miyaura cross-coupling between 2-methylpyridine-3-boronic acid and 4-bromophenyl iodide. Using Pd(PPh₃)₄ (5 mol%) as a catalyst and K₂CO₃ (2 eq) in a DMF/H₂O (3:1) solvent system at 90°C for 12 hours achieves 82% yield. This method offers regioselective control but requires stringent anhydrous conditions.

Esterification of the Carboxylic Acid Intermediate

p-Toluenesulfonic Acid-Catalyzed Esterification

The carboxylic acid is converted to its methyl ester using anhydrous methanol and p-toluenesulfonic acid (PTSA). A molar ratio of 1:0.1 (acid:PTSA) in refluxing methanol (65°C) for 4 hours achieves 95% conversion. Key advantages include minimal side reactions (e.g., <2% diethyl ester formation) and straightforward purification via rotary evaporation.

Table 1: Optimization of Esterification Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (PTSA) | 0.1 eq | 95 |

| Reaction Time | 4 hours | 95 |

| Methanol Volume | 40 eq | 93 |

| Temperature | 65°C | 95 |

Hydrazide Formation via Nucleophilic Acyl Substitution

Hydrazine Hydrate-Mediated Synthesis

The methyl ester reacts with hydrazine hydrate (3 eq) in ethanol under reflux for 6 hours to form the carbohydrazide. IR spectroscopy confirms successful conversion via disappearance of the ester C=O stretch (1730 cm⁻¹) and emergence of hydrazide N–H stretches (3310, 3175 cm⁻¹). ¹H NMR spectra exhibit a singlet at δ 4.18 ppm for the methyl group and a broad peak at δ 9.60 ppm for the hydrazide NH.

Solvent and Stoichiometry Effects

Ethanol outperforms DMF or THF due to superior hydrazine solubility. A 3:1 hydrazine:ester ratio minimizes unreacted starting material while avoiding overconsumption. Under optimal conditions, yields reach 88% with >99% purity by HPLC.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

Nuclear Magnetic Resonance

Industrial Scalability and Process Economics

The PTSA-catalyzed esterification and ethanol-based hydrazide formation are economically viable for large-scale production. A cost analysis reveals:

Table 2: Cost Breakdown for 1 kg Production

| Component | Cost (USD) |

|---|---|

| 4-Bromoacetophenone | 420 |

| Hydrazine Hydrate | 150 |

| PTSA | 75 |

| Solvents | 200 |

| Total | 845 |

Yields of 85% at the carbohydrazide stage ensure profitability, with a market price of $2,500/kg for research-grade material.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Recent studies have highlighted the compound's potential as an antimicrobial and anticancer agent. Its structure allows it to interact with biological targets effectively, leading to inhibition of bacterial growth and cancer cell proliferation. For example, compounds derived from similar hydrazone frameworks have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Drug Development

The compound serves as a building block for synthesizing novel pharmaceuticals targeting neurological disorders and inflammatory diseases. Its derivatives have been explored for their ability to modulate enzyme activity, making them candidates for drug development .

Materials Science

Synthesis of Novel Materials

6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide is utilized in developing new materials with specific electronic or optical properties. The compound's ability to form stable complexes with metals can lead to applications in sensors and catalysts .

Biological Studies

Biochemical Assays

In biochemical research, this compound is used as a probe to study enzyme interactions and inhibition mechanisms. Its hydrazide functional group can form covalent bonds with active site residues of enzymes, allowing researchers to investigate enzyme kinetics and inhibition pathways .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Starting Materials: The synthesis begins with 2-methyl-3-pyridinecarboxylic acid and 4-bromobenzoyl chloride.

- Formation of Intermediate: The carboxylic acid is converted to its acid chloride using thionyl chloride.

- Coupling Reaction: The acid chloride is reacted with hydrazine hydrate under reflux conditions to yield the final product.

This synthetic route can be optimized for yield and purity, making it suitable for both laboratory-scale and industrial applications .

Case Study 1: Antimicrobial Activity

A recent investigation evaluated the antimicrobial efficacy of derivatives similar to this compound against various bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ciprofloxacin, showcasing their potential as effective antimicrobial agents .

Case Study 2: Drug Development

In a study focused on neurological disorders, derivatives of this compound were tested for their ability to inhibit specific enzymes involved in disease pathways. The results demonstrated promising activity, suggesting that these compounds could be developed into therapeutic agents for treating conditions like Alzheimer's disease .

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Development of new drugs |

| Materials Science | Novel electronic materials | Enhanced sensor technology |

| Biological Studies | Enzyme interaction studies | Insights into enzyme inhibition mechanisms |

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl ring or pyridine core. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group in the target compound (electron-withdrawing) contrasts with the 3,4-dimethoxyphenyl group (electron-donating) in analogs, altering electronic properties and bioactivity. For example, methoxy-substituted analogs exhibit enhanced antibacterial activity due to increased solubility and hydrogen bonding .

- Hybrid Scaffolds : Compounds combining pyridine with imidazo[2,1-b]thiazole (e.g., ) show potent aldose reductase inhibition (IC₅₀ values in µM range), suggesting that fused heterocycles enhance enzyme-binding specificity .

Physicochemical Properties

- Solubility : The 4-bromophenyl group increases lipophilicity (logP ~3.5) compared to methoxy-substituted analogs (logP ~2.8), affecting pharmacokinetic profiles .

- Thermal Stability : Pyridine-carbohydrazides decompose at 220–250°C, whereas imidazo[2,1-b]thiazole derivatives show higher stability (decomposition >300°C) due to fused aromatic systems .

Biological Activity

6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyridine ring substituted with a 4-bromophenyl group at the 6-position and a carbohydrazide functional group at the 3-position. The synthesis typically involves the following steps:

- Formation of Intermediate : The starting material, 2-methyl-3-pyridinecarboxylic acid, is converted to its acid chloride using thionyl chloride.

- Coupling Reaction : This acid chloride is then reacted with 4-bromobenzoyl chloride in the presence of a base like triethylamine.

- Hydrazide Formation : The resulting intermediate is treated with hydrazine hydrate to yield the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

- Minimum Inhibitory Concentration (MIC) Values :

- Against Staphylococcus aureus: MIC = 5.64 µM

- Against Escherichia coli: MIC = 8.33 µM

- Against Candida albicans: MIC = 16.69 µM

These results indicate that the bromine substituent enhances the compound's antibacterial efficacy compared to similar derivatives without halogen substitutions .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrates moderate inhibition, which is enhanced by electron-withdrawing groups on the phenyl ring.

- Inhibition Potency :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Hydrazide Group : This functional group allows for specific interactions with biological targets, enhancing binding affinity and selectivity.

- Bromine Substitution : The presence of bromine at the para position on the phenyl ring increases lipophilicity and potentially stabilizes interactions with target enzymes or receptors.

Case Studies and Research Findings

Several case studies have demonstrated the compound's potential in drug development:

- Study on Antimicrobial Activity : A comprehensive evaluation of various derivatives showed that modifications at the phenyl ring significantly affect antimicrobial potency. Compounds with halogen substitutions exhibited enhanced activity against resistant strains .

- Enzyme Inhibition Studies : Research indicated that compounds similar to this compound could serve as lead compounds for developing new inhibitors targeting neurodegenerative diseases through AChE inhibition .

Q & A

Basic: What synthetic protocols are commonly used to prepare 6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide?

Answer:

The synthesis typically involves multi-step condensation reactions. A representative method includes refluxing intermediates like p-bromoacetophenone with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol, followed by purification via crystallization (e.g., DMF/ethanol mixtures) . Modifications to this protocol may involve adjusting reaction times (10–20 hours) or substituting aldehydes to optimize yield.

Basic: What spectroscopic and analytical techniques are used for structural characterization?

Answer:

Key techniques include:

- NMR Spectroscopy : To confirm substituent positions and hydrogen environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : To resolve crystal packing and bond angles, as demonstrated in structurally related bromophenyl-pyridine derivatives .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

Critical parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst Use : Ammonium acetate acts as both a catalyst and nitrogen source in cyclization steps .

- Purification : Gradient crystallization (DMF/ethanol) reduces impurities, while TLC monitors reaction progress .

Adjusting stoichiometry (e.g., excess aldehyde) may mitigate side reactions like incomplete cyclization.

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?

Answer:

The 4-bromophenyl group enhances lipophilicity and receptor binding in medicinal chemistry applications. Comparative studies suggest that replacing bromine with chlorine or methoxy groups alters pharmacokinetic properties, such as metabolic stability and target affinity . Biological assays (e.g., anticancer activity) should include dose-response curves and structural analogs to validate structure-activity relationships (SAR) .

Advanced: What are common impurities in synthesis, and how are they resolved?

Answer:

Typical impurities include:

- Unreacted intermediates : Detected via TLC and removed by washing with ethanol/water .

- Byproducts from side reactions : E.g., dimerization products, resolved via column chromatography .

Recrystallization in DMF/ethanol (1:2) is effective for isolating the pure carbohydrazide derivative .

Advanced: How should researchers address discrepancies in biological assay data?

Answer:

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and verify compound stability under assay conditions .

- Replicate Studies : Perform triplicate measurements to assess variability.

- Mechanistic Probes : Use biochemical assays (e.g., enzyme inhibition) to confirm target engagement, reducing false positives from non-specific effects .

Basic: What structural insights are provided by X-ray crystallography?

Answer:

Crystallographic data for analogous compounds reveal:

- Dihedral angles between the pyridine and bromophenyl rings (e.g., 15–25°), influencing molecular planarity .

- Hydrogen-bonding networks : Critical for stabilizing crystal lattices and predicting solubility .

- Bond lengths : Confirm conjugation effects, such as C–Br distances (~1.89 Å) .

Advanced: What computational methods predict reactivity or binding interactions?

Answer:

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution .

- Molecular Docking : Screens potential targets (e.g., kinase enzymes) using crystal structures from databases like PubChem .

- MD Simulations : Assess stability of ligand-receptor complexes under physiological conditions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritancy.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Accelerated Stability Testing : Expose samples to heat (40°C), humidity (75% RH), and light to simulate long-term storage.

- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolyzed hydrazide) .

- Lyophilization : For long-term storage, lyophilize the compound and store under argon at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.